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molecular formula C10H10N2 B8232297 4-(Azetidin-1-yl)benzonitrile CAS No. 162377-66-4

4-(Azetidin-1-yl)benzonitrile

Cat. No. B8232297
M. Wt: 158.20 g/mol
InChI Key: KVOXUIQIFQLPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

4-bromobenzonitrile (1.355 g, 7.44 mmol) and Sodium tert-butoxide (1.073 g, 11.17 mmol) were mixed in toluene (10 mL) and degassed by passing nitrogen for 5 min. Then Azetidine (1 mL, 14.89 mmol), 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (0.172 g, 0.30 mmol) and Palladium(II) acetate (0.050 g, 0.22 mmol)were added and the mixture was heated in oilbath at 100°C for 15h. The reaction was complete by GCMS. Filtration through celite washing with CH2Cl2 and evaporation gave a crude product (1g). Purification by chromatography on silica (0-50 % EtOAc in heptane) gave the desired product 4-(azetidin-1-yl)benzonitrile (0.730 g, 62.0 %).
Quantity
0.000298 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.0149 mol
Type
reactant
Reaction Step Three
Quantity
0.00744 mol
Type
reactant
Reaction Step Four
Quantity
0.000298 mol
Type
catalyst
Reaction Step Five
Quantity
0.000223 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
571
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.000298 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0149 mol
Type
reactant
Smiles
C1CNC1
Step Four
Name
Quantity
0.00744 mol
Type
reactant
Smiles
C1=CC(=CC=C1C#N)Br
Step Five
Name
Quantity
0.000298 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000223 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(C1)C2=CC=C(C=C2)C#N
Measurements
Type Value Analysis
YIELD 61.99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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